7-Hydroxy Quetiapine Acetate is a significant metabolite of the antipsychotic drug quetiapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is characterized by the addition of a hydroxyl group at the 7th position of the quetiapine molecule, which alters its pharmacological properties, enhancing its therapeutic efficacy. The compound's systematic name is 2-(2-(4-(dibenzo[b,e]thiazepin-11(10H)-yl)-1-piperazinyl)ethyl)-6-hydroxy-7-methoxyquinazolin-4(3H)-one acetate.
7-Hydroxy Quetiapine Acetate is produced in the human body through the metabolism of quetiapine, primarily mediated by cytochrome P450 enzymes, especially CYP3A4 and CYP2D6. These enzymes facilitate the hydroxylation process that converts quetiapine into its active metabolites, including 7-Hydroxy Quetiapine Acetate.
The synthesis of 7-Hydroxy Quetiapine Acetate typically involves hydroxylation reactions of quetiapine. This process can be achieved through various methods:
The biotransformation process generally requires specific conditions:
The molecular formula for 7-Hydroxy Quetiapine Acetate is C20H24N2O3S, with a molecular weight of approximately 372.48 g/mol. The structure features a dibenzo[b,e]thiazepine core, which is characteristic of many antipsychotic drugs.
7-Hydroxy Quetiapine Acetate undergoes several chemical reactions:
The mechanism of action for 7-Hydroxy Quetiapine Acetate involves its interaction with several neurotransmitter receptors in the brain:
Relevant data indicates that 7-Hydroxy Quetiapine Acetate maintains structural integrity during standard analytical procedures such as high-performance liquid chromatography .
7-Hydroxy quetiapine acetate is a functionalized derivative of quetiapine, an atypical antipsychotic. The parent compound, quetiapine, features a dibenzothiazepine core linked to a piperazine ring via a thioether bridge, with a hydroxyethoxy side chain [4] [7]. The 7-hydroxy metabolite arises from enzymatic hydroxylation at the C7 position of the dibenzothiazepine ring, introducing a polar phenolic group [3] [8]. Acetylation of this phenolic hydroxyl yields the acetate ester, modifying the compound’s physicochemical behavior. Key functional groups include:
The molecular formula of 7-hydroxy quetiapine acetate is C₂₃H₂₇N₃O₄S, with a molecular weight of 441.55 g/mol (vs. quetiapine’s 383.51 g/mol) [7] [8].
The acetate group significantly modulates solubility and stability compared to 7-hydroxy quetiapine:
Table 1: Physicochemical Properties
Property | 7-Hydroxy Quetiapine | 7-Hydroxy Quetiapine Acetate |
---|---|---|
Solubility in water | Moderate (hydroxyl group) | Low (ester group) |
Solubility in organic solvents | Low in apolar solvents | High in chloroform, DMSO |
pKa | Phenolic OH: ~10.0; Piperazine N: ~3.3, ~6.8 | Similar, but ester alters acidity |
Stability | Light-sensitive; oxidizes readily | Hydrolyzes in aqueous media (t₁/₂ ~2-4h at pH 7.4) [3] |
The acetate ester enhances membrane permeability but is prone to enzymatic hydrolysis in blood and liver, regenerating 7-hydroxy quetiapine [3] [7].
X-ray Diffraction (XRD):While crystallographic data for the acetate salt is limited, quetiapine derivatives typically exhibit triclinic or monoclinic crystal systems. The acetate group likely disrupts hydrogen-bonding networks, altering crystal packing compared to the parent metabolite [3].
NMR Spectroscopy:Key ¹H-NMR shifts (DMSO-d₆, δ ppm):
¹³C-NMR confirms the ester carbonyl at ~171 ppm and aromatic carbons at 110–150 ppm [8].
FTIR Spectroscopy:
Table 2: Spectroscopic Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
FTIR | 1740 cm⁻¹ | Acetate C=O stretch |
1220 cm⁻¹ | Phenolic C-O stretch | |
¹H-NMR | 2.25 ppm (s, 3H) | -OC(O)CH₃ |
3.6–3.8 ppm (m, 4H) | -OCH₂CH₂O- |
Table 3: Structural and Functional Comparison
Feature | Quetiapine | 7-Hydroxy Quetiapine Acetate |
---|---|---|
Molecular Formula | C₂₁H₂₅N₃O₂S | C₂₃H₂₇N₃O₄S |
Key Functional Groups | Ether, tertiary amine | Acetate ester, phenolic OH (masked), tertiary amine |
Metabolic Origin | Parent drug | CYP3A4/CYP2D6-mediated metabolite of quetiapine [7] |
Receptor Binding | D2/5-HT2A antagonist | Similar affinity but altered pharmacokinetics |
Structural Implications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: